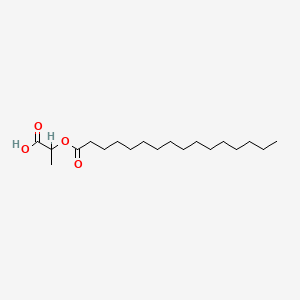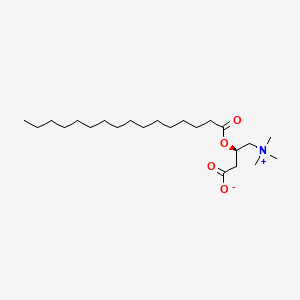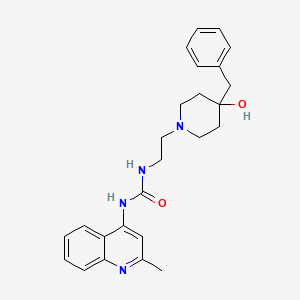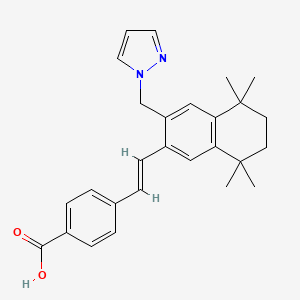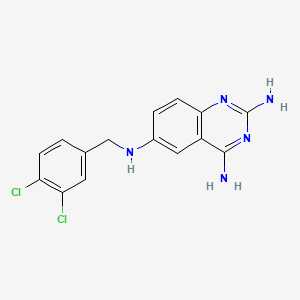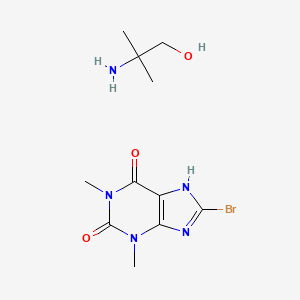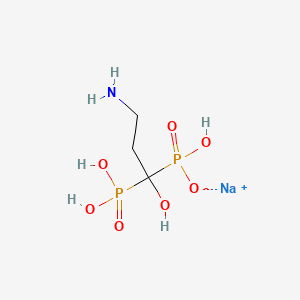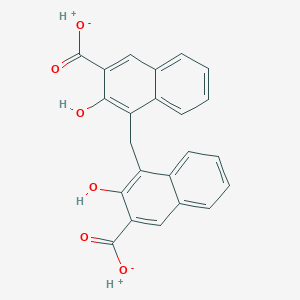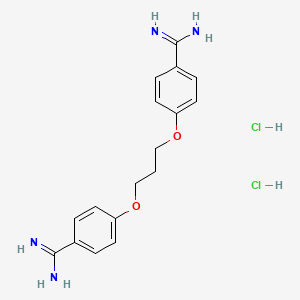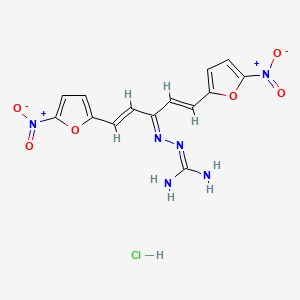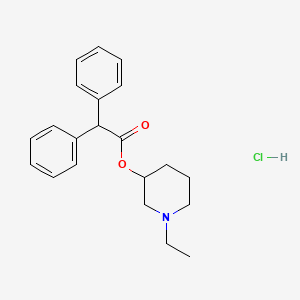
Piperidolate hydrochloride
Übersicht
Beschreibung
Piperidolat-Hydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung von Symptomen gastrointestinaler Erkrankungen wie Magengeschwüren und Zwölffingerdarmgeschwüren, Gastritis, Enteritis, Gallensteinen, Cholezystitis und biliärer Dyskinesie eingesetzt wird . Es wirkt als Antimuskarinikum, d. h. es hemmt die Wirkung des Neurotransmitters Acetylcholin auf muskarinische Rezeptoren .
Wissenschaftliche Forschungsanwendungen
Piperidolat-Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Veresterung und Antimuskarinaktivität verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf muskarinische Rezeptoren und seine potenzielle Verwendung bei der Behandlung verschiedener gastrointestinaler Erkrankungen.
Medizin: Piperidolat-Hydrochlorid wird auf sein therapeutisches Potenzial bei Erkrankungen wie Magengeschwüren und biliärer Dyskinesie untersucht.
5. Wirkmechanismus
Piperidolat-Hydrochlorid entfaltet seine Wirkung durch Blockierung muskarinischer Acetylcholinrezeptoren (mAChRs). Diese Hemmung verhindert, dass Acetylcholin an diese Rezeptoren bindet, wodurch die Kontraktion der glatten Muskulatur im Magen-Darm-Trakt reduziert wird. Es wird vermutet, dass die spasmolytische Wirkung der Verbindung mit der Hemmung der Calciumfreisetzung aus intrazellulären Speichern zusammenhängt, wodurch die Muskelkontraktion reduziert wird .
Ähnliche Verbindungen:
- Adiphenin-Hydrochlorid
- Benztropinmesilat
- Orphenadrin-Hydrochlorid
- Chlorphenoxamin-Hydrochlorid
- Lachesin-Hydrochlorid
- Pipenzolatbromid
- Clidinium-Bromid
- Benzilonium-Bromid
- Ambutonium-Bromid
Vergleich: Piperidolat-Hydrochlorid ist einzigartig in seiner spezifischen Antimuskarinaktivität und seiner Verwendung bei der Behandlung gastrointestinaler Erkrankungen. Während andere Verbindungen wie Benztropinmesilat und Orphenadrin-Hydrochlorid ebenfalls Antimuskarineigenschaften aufweisen, ist Piperidolat-Hydrochlorid besonders wirksam bei der Reduzierung gastrointestinaler Spasmen und verwandter Symptome .
Wirkmechanismus
Target of Action
Piperidolate hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antimuscarinic agent , this compound acts as an antagonist to mAChRs .
Safety and Hazards
Piperidolate hydrochloride should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Piperidolate hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChRs), acting as an antagonist . This interaction inhibits the action of acetylcholine, a neurotransmitter, on mAChRs, thereby reducing the contraction of smooth muscles in the gastrointestinal tract .
Cellular Effects
In the context of cellular effects, this compound’s antimuscarinic activity can influence various cellular processes. By blocking mAChRs, it can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism . Detailed information on its specific cellular effects is currently limited.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its antagonistic action on mAChRs . By binding to these receptors, it prevents acetylcholine from exerting its effects, thereby inhibiting certain biochemical reactions. This can lead to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
As an antimuscarinic agent, it may influence pathways involving acetylcholine, but specific enzymes or cofactors it interacts with are not clearly identified in the available literature .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Piperidolat-Hydrochlorid wird durch Veresterung von Diphenylessigsäure mit 1-Ethyl-3-Piperidinol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid, um die Bildung der Esterbindung zu erleichtern .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Synthese von Piperidolat-Hydrochlorid einem ähnlichen Weg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt, um die gewünschte pharmazeutische Qualität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Piperidolat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese seltener sind.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile Reagenzien wie Natriumhydroxid oder andere Basen werden typischerweise verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu oxidierten Derivaten des Piperidinrings führen, während Substitutionsreaktionen zu verschiedenen substituierten Piperidolatderivaten führen können .
Vergleich Mit ähnlichen Verbindungen
- Adiphenine hydrochloride
- Benztropine mesylate
- Orphenadrine hydrochloride
- Chlorphenoxamine hydrochloride
- Lachesine hydrochloride
- Pipenzolate bromide
- Clidinium bromide
- Benzilonium bromide
- Ambutonium bromide
Comparison: Piperidolate hydrochloride is unique in its specific antimuscarinic activity and its use in treating gastrointestinal disorders. While other compounds like benztropine mesylate and orphenadrine hydrochloride also exhibit antimuscarinic properties, this compound is particularly effective in reducing gastrointestinal spasms and related symptoms .
Eigenschaften
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGWCEWDAHDPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82-98-4 (Parent) | |
| Record name | Piperidolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045292 | |
| Record name | Crapinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-77-1 | |
| Record name | Piperidolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidolate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidolate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crapinon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidolate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57UA660ILV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


